molecular formula C22H18N4O5S B3310699 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946222-78-2

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3310699
CAS No.: 946222-78-2
M. Wt: 450.5 g/mol
InChI Key: KLENOUYKINSHQA-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with an ethoxy group at position 5. The benzothiazole is linked via its 2-position to a carboxamide group, which is further connected to a dihydropyridine ring. The dihydropyridine moiety contains a 2-oxo group and a 3-nitrophenylmethyl substituent at position 1.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-2-31-16-8-9-18-19(12-16)32-22(23-18)24-20(27)17-7-4-10-25(21(17)28)13-14-5-3-6-15(11-14)26(29)30/h3-12H,2,13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLENOUYKINSHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H18N4O5S
  • Molecular Weight : 450.5 g/mol
  • CAS Number : 946222-78-2

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antitumor and antimicrobial effects. The following sections detail specific findings from various studies.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance:

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
  • Case Study : A study conducted on human tumor cell lines (e.g., Mia PaCa-2 and PANC-1) revealed significant cytotoxicity at micromolar concentrations, supporting its potential as an antitumor agent .

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
Mia PaCa-215Apoptosis induction
PANC-120Enzyme inhibition
RKO12Cell cycle arrest

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

  • In Vitro Studies : Research shows that it exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL .
  • Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus15.62Bactericidal
Escherichia coli31.25Bacteriostatic
Candida albicans30Fungicidal

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the benzothiazole moiety have been shown to enhance both antitumor and antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature (Benzothiazole Acetamides)

The European Patent Application EP3348550A1 discloses benzothiazole-2-yl acetamides, including:

  • N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide
Key Differences:
Feature Target Compound Patent Compounds
Core Structure Benzothiazole + dihydropyridine-carboxamide Benzothiazole + simple acetamide linkage
Benzothiazole Substituent 6-ethoxy (electron-donating, moderate lipophilicity) 6-trifluoromethyl (electron-withdrawing, high lipophilicity)
Aryl Group 3-nitrophenylmethyl (meta-nitro, strong electron withdrawal) Variants: 3-methoxyphenyl, phenyl (electron-donating or neutral effects)
Functional Group Carboxamide linked to dihydropyridine Acetamide with aryl side chains

Implications :

  • The trifluoromethyl group in patent compounds increases metabolic stability but may reduce solubility compared to the ethoxy group.

Imidazopyridine Derivatives (Tetrahydroimidazo[1,2-a]pyridine)

describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, a structurally distinct analogue with:

  • An imidazopyridine core.
  • 4-nitrophenyl and ester groups.
Key Differences:
Feature Target Compound Imidazopyridine Derivative
Core Heterocycle Benzothiazole + dihydropyridine Tetrahydroimidazopyridine
Nitro Group Position 3-nitrophenyl (meta) 4-nitrophenyl (para)
Functional Groups Carboxamide, ethoxy Cyano, ester, phenethyl

Implications :

  • The para-nitro group in the imidazopyridine derivative may alter electronic distribution compared to the meta-nitro group in the target compound.
  • Ester groups in the imidazopyridine compound increase hydrophobicity, whereas the carboxamide in the target compound improves water solubility.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Methodology : The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the benzothiazole ring via cyclization of 2-aminothiophenol derivatives with aldehydes/ketones (e.g., 6-ethoxy-substituted precursors) .
  • Step 2 : Coupling the benzothiazole intermediate with a dihydropyridine-carboxamide core. This often involves nucleophilic substitution or amide bond formation under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
  • Step 3 : Introduction of the 3-nitrophenylmethyl group via alkylation or Mitsunobu reactions .
    • Critical Parameters : Reaction temperature (60–120°C), solvent choice (THF vs. EtOH), and catalyst selection (e.g., EDCI/HOBt for amide coupling) significantly impact yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Primary Methods :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., ethoxy group at δ ~1.3 ppm for CH₃, aromatic protons in benzothiazole at δ 7.0–8.5 ppm) and carbon backbone .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and isotopic patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1350/1520 cm⁻¹) .
    • Advanced Validation : X-ray crystallography (for crystal structure) and HPLC (purity >95%) are recommended for rigorous characterization .

Q. What are the hypothesized biological targets of this compound?

  • Potential Targets :

  • Enzyme Inhibition : Benzothiazole derivatives are known to inhibit kinases (e.g., EGFR) and oxidoreductases .
  • Receptor Binding : The 3-nitrophenyl group may enhance affinity for G-protein-coupled receptors (GPCRs) or nuclear receptors .
    • Screening Workflow : Use in vitro assays (e.g., fluorescence polarization for kinase activity) followed by molecular docking to validate binding poses .

Advanced Research Questions

Q. How do substituents on the benzothiazole and dihydropyridine moieties influence bioactivity?

  • Substituent Effects :

Substituent PositionFunctional GroupObserved ImpactReference
Benzothiazole C-6Ethoxy (-OCH₂CH₃)Enhances solubility; reduces cytotoxicity
Dihydropyridine C-2Oxo (=O)Stabilizes keto-enol tautomers; affects redox activity
Phenylmethyl C-3'Nitro (-NO₂)Increases electrophilicity; improves target selectivity
  • Design Strategy : Replace the ethoxy group with fluoro (-F) or methoxy (-OCH₃) to study electronic effects on target engagement .

Q. How can contradictory data in enzyme inhibition assays be resolved?

  • Common Issues : Discrepancies may arise from:

  • Purity Variability : Impurities >5% skew IC₅₀ values. Validate via HPLC and recrystallization .
  • Assay Conditions : pH (7.4 vs. 6.8), ionic strength, or reducing agents (e.g., DTT) alter enzyme stability .
    • Resolution : Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrates for activity) and include positive controls (e.g., staurosporine for kinases) .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Key Factors :

  • Solvent Optimization : Switch from THF to MeCN for higher boiling points and improved solubility of intermediates .
  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for coupling reactions to reduce side products .
    • Case Study : Replacing EtOH with i-PrOH in the final amidation step increased yields from 45% to 72% by reducing ester hydrolysis .

Methodological Guidance

Q. How to troubleshoot low yields in the benzothiazole cyclization step?

  • Diagnosis :

  • Side Reactions : Over-oxidation of thiols to disulfides. Monitor via TLC (Rf ~0.3 in hexane/EtOAc).
  • Moisture Sensitivity : Use anhydrous solvents and molecular sieves to prevent hydrolysis .
    • Solution : Add catalytic p-TsOH (5 mol%) to accelerate cyclization and suppress byproducts .

Q. What computational tools predict the compound’s metabolic stability?

  • Software :

  • ADMET Predictor : Estimates CYP450 metabolism sites (e.g., ethoxy demethylation).
  • SwissADME : Evaluates bioavailability and P-glycoprotein substrate potential .
    • Validation : Compare in silico results with in vitro microsomal assays (e.g., rat liver S9 fractions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.